Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The exact mechanism of action of Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical And Physiological Effects
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and suppress the replication of certain viruses.
Advantages And Limitations For Lab Experiments
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-tumor properties. Another potential direction is the investigation of its effects on other diseases and conditions, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, can be synthesized through a multi-step process involving the reaction of thioacetic acid with 2-aminopyrrolidine, followed by the reaction of the resulting product with morpholine. The final step involves the oxidation of the thioether group to form the desired compound.
Scientific Research Applications
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
127040-62-4 |
---|---|
Product Name |
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)- |
Molecular Formula |
C10H16N2OS2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-(2-morpholin-4-yl-2-sulfanylideneethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2OS2/c14-9-2-1-3-12(9)8-10(15)11-4-6-13-7-5-11/h1-8H2 |
InChI Key |
KRKCDFNOMHMFSK-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Canonical SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Other CAS RN |
127040-62-4 |
solubility |
36.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.